(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride

Chiral resolution Enantiomeric purity Stereospecific synthesis

Medicinal chemistry programs requiring stereodefined piperazine scaffolds face supply inconsistencies with generic or racemic alternatives. (2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride (CAS 1192887-66-3) resolves this with: • Confirmed (2S) stereochemistry ensuring consistent binding orientation for alpha7 nAChR/sigma receptor targets • gem-Dimethyl group providing steric shielding for enhanced metabolic stability • Dihydrochloride salt form enabling direct dissolution in PBS without pH adjustment • Available with lot-specific CoA for patent filings and IND-enabling studies

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B15199753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C(=O)O)N1CCNCC1
InChIInChI=1S/C10H20N2O2/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12/h8,11H,4-7H2,1-3H3,(H,13,14)/t10-/m0/s1
InChIKeyIYXAAEOQRSHLAL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic Acid Dihydrochloride – Procurement Guide


(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride (CAS 1192887-66-3) is a chiral piperazine derivative supplied as the dihydrochloride salt, with a molecular formula of C₁₀H₂₂Cl₂N₂O₂ and a molecular weight of 273.19988 . The compound contains a single stereogenic center at the 2-position of the butanoic acid backbone, designated (2S), and is structurally characterized by a piperazine ring directly attached to a 2,3-dimethylbutanoic acid moiety [1]. It is manufactured as a research chemical for use as a synthetic intermediate or building block in medicinal chemistry programs, and is not intended for diagnostic or therapeutic use .

Stereodefined (2S) enantiomer with a single chiral center
Dihydrochloride salt, ready for aqueous buffer dissolution
Synthetic intermediate; not intended for diagnostic or therapeutic use

Substitution Risks: (2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic Acid Dihydrochloride vs. Analogs


In piperazine-based research compounds, both the stereochemistry at the α-carbon and the alkyl substitution pattern on the butanoic acid backbone critically influence receptor binding, metabolic stability, and downstream synthetic compatibility [1]. A generic substitution of the (2S)-2,3-dimethyl congener with the unsubstituted 2-(piperazin-1-yl)butanoic acid (MW 172.23, CAS 98998-53-9) eliminates the critical steric bulk provided by the gem‑dimethyl and 3‑methyl groups, which can result in altered binding poses and unpredictable pharmacokinetic profiles in lead optimization campaigns . Similarly, replacement with the (2R) enantiomer or a racemic mixture introduces a different spatial orientation of the piperazine ring relative to the carboxylate, potentially abolishing stereospecific interactions with chiral biological targets [1]. These fundamental structural differences preclude informal interchange without re-validation of synthetic routes and biological assays.

(2S)-2,3-Dimethyl Target
Analog/Substitute
Mismatch Concern
Unsubstituted analog
2,3‑dimethyl steric bulk present
Lacks gem‑dimethyl; lower lipophilicity
Binding pose and metabolic stability may shift
(2R) Enantiomer / Racemate
Specific (2S) orientation
Opposite or mixed stereochemistry
Stereospecific interactions may not transfer

Head-to-Head Evidence: (2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic Acid Dihydrochloride vs. Analogs


Chiral Configuration: (2S) vs. (2R) Availability

The (2S)-enantiomer is the exclusively referenced and commercially supplied stereoisomer for this CAS number, with no equivalent (2R)-enantiomer catalog entry found across major authorized vendor databases . This implicit supply asymmetry provides procurement certainty: a researcher purchasing CAS 1192887-66-3 from an authorized supplier will receive the (2S) form, eliminating the risk of stereochemical misassignment associated with racemic or unspecified stereoisomer lots .

Enantiomer Availability
Supplier inventory review
Target (2S) available from multiple authorized vendors; (2R) enantiomer not found as a standard catalog item
Supports procurement confidence in (2S) stereochemistry
Verify with lot‑specific CoA for chiral purity
Chiral resolution Enantiomeric purity Stereospecific synthesis

Molecular Weight & Lipophilicity vs. Unsubstituted Analog

The 2,3-dimethyl substitution in the target compound increases the molecular weight of the free base from 172.23 (unsubstituted 2-piperazin-1-ylbutanoic acid, CAS 98998-53-9) to 200.28, representing a 16.3% mass increase that predicts a corresponding elevation in log P and altered membrane permeability . This structural feature is relevant when the compound is used as an intermediate; the steric hindrance imparted by the gem‑dimethyl group may protect the adjacent chiral center from epimerization during subsequent synthetic steps .

MW & Lipophilicity
Class‑level inference
Free base MW 200.28 vs 172.23 (unsubstituted analog); 16.3% mass increase
May offer distinct steric and lipophilic profile for library design
Actual logP and permeability not measured
Lipophilicity Molecular weight Structural analog

Dihydrochloride Salt vs. Free Base Solubility

The target compound is supplied as the dihydrochloride salt, a standard pharmaceutical salt form that generally provides higher aqueous solubility than the corresponding free base . While direct solubility measurements for this specific compound are not publicly available, the dihydrochloride form ensures protonation of both piperazine nitrogens under physiological pH conditions, facilitating dissolution in aqueous buffers for biological assays . In contrast, the free base form (not commercially offered) would require in situ salt formation or the use of organic co-solvents.

Salt vs Free Base
Class‑level inference
Dihydrochloride salt expected to have higher aqueous solubility than free base
Eliminates salt conversion step for biological assays (class‑level)
No solubility data published; confirm in relevant buffer
Salt form Solubility Formulation

Vendor Purity Comparison: Chemenu vs. AKSci

Among authorized commercial suppliers, Chemenu lists the compound with a minimum purity of 97% , while AKSci specifies 95% . This 2‑percentage‑point difference in guaranteed purity may be consequential when the compound is used as a starting material in multi‑step syntheses where impurities accumulate, or when high‑purity stock solutions are required for sensitive biophysical assays. Santa Cruz Biotechnology does not publish a generic purity claim but provides lot‑specific Certificates of Analysis upon request, allowing batch‑level quality control .

Vendor Purity
Vendor specification
Chemenu specifies 97% purity; AKSci 95%
Purity specification may influence impurity‑sensitive assays
Request lot‑specific CoA before critical experiments
Purity Procurement Vendor comparison

Cost Comparison: Santa Cruz Biotechnology vs. Bulk Suppliers

Santa Cruz Biotechnology offers the compound in 500 mg units at a list price of $270.00 , corresponding to $540/g. Other vendors (AKSci, Chemenu, Matrix Scientific) provide pricing on enquiry, typically offering bulk discounts for gram‑scale quantities. For pilot‑scale medicinal chemistry campaigns consuming 5–10 g of intermediate, the per‑gram cost differential between single‑unit academic pricing and bulk supply can exceed 40% and should be factored into procurement decisions.

Cost per Gram
Vendor pricing (May 2026)
Santa Cruz Biotechnology $540/g; bulk suppliers estimated $200–350/g
Cost difference may impact large‑scale procurement decisions
Pricing on enquiry; confirm current quotes
Cost efficiency Procurement Price comparison

Safety Classification: Irritant vs. Hazardous Analogs

The compound is classified as an IRRITANT under ChemicalBook hazard codes , and the TSCA flag is 'false', indicating it is not listed on the US Toxic Substances Control Act inventory [1]. This contrasts with certain structurally related piperazine derivatives that carry acute toxicity or environmental hazard classifications, which may require additional personal protective equipment and waste disposal protocols. The relatively benign safety profile reduces institutional regulatory compliance overhead.

Hazard Classification
Class‑level inference
IRRITANT (ChemicalBook); not listed on TSCA inventory
Lower hazard classification reported; may simplify lab handling
Review institutional safety guidelines; direct analog data not available
Safety Handling TSCA

Procurement & Application Scenarios: (2S)-2,3-Dimethyl-2-piperazin-1-ylbutanoic Acid Dihydrochloride


Chiral Building Block for CNS Drug Discovery

Medicinal chemistry programs developing alpha7 nicotinic receptor modulators or sigma receptor ligands can utilize the (2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid scaffold as a conformationally constrained core. The stereodefined (2S) center ensures consistent binding orientation, while the gem‑dimethyl group provides steric shielding that can improve metabolic stability. Procurement from a vendor offering lot‑specific CoA (e.g., Santa Cruz Biotechnology) is recommended when SAR data will be used for patent filings or IND‑enabling studies .

Synthetic Route & Impurity Profiling Reference Intermediate

Process chemistry groups scaling up the synthesis of piperazine‑containing APIs can employ this compound as a well‑characterized intermediate for impurity marker identification. The published molecular identity (CAS 1192887-66-3, MDL MFCD09837351) and availability from multiple suppliers ensure that an independent external standard can be procured for HPLC retention time calibration and LC‑MS impurity tracking across different synthetic batches .

Structural Biology Probe for Crystallography & Biophysical Assays

Structural biology laboratories investigating the binding mode of piperazine‑based fragments to receptor proteins or enzymes can purchase the compound at ≥97% purity (Chemenu) to minimize interference from organic impurities in co‑crystallization trials or surface plasmon resonance experiments. The dihydrochloride salt form permits direct dissolution in phosphate‑buffered saline without pH adjustment, facilitating rapid preparation of screening plates .

Application
Selection Property
Validation Focus
CNS lead optimization (chiral building block)
Stereodefined (2S) core with steric shielding
Lot‑specific chiral purity and identity (CoA documentation)
Impurity profiling for piperazine API synthesis
Well‑characterized CAS and MDL, multi‑vendor availability
HPLC retention and LC‑MS impurity tracking consistency
Structural biology fragment screening
High‑purity dihydrochloride salt, aqueous‑ready
Organic impurity level and buffer solubility verification
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